molecular formula C17H17ClN2O2S B2354296 2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-18-9

2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2354296
CAS No.: 476280-18-9
M. Wt: 348.85
InChI Key: YANATQPLQILTFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “3-Chloro-benzo [b]thiophene-2-carboxylic acid” may be used in the synthesis of “5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine” via condensation with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular weight of “3-Methylbenzo[b]thiophene-2-carboxaldehyde” is 176.235 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one” can be synthesized via reaction with “2-amino-5-methyl-benzoic acid” in the presence of carbonyl diimidazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “2-amino-thiophene-3-carboxylic acid amide” has a molecular weight of 142.18 .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, “2-Thiophenecarboxaldehyde” is classified as a combustible liquid and is harmful if swallowed .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, “3-Chloro-benzo [b]thiophene-2-carboxylic acid” may be used in the synthesis of other compounds .

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANATQPLQILTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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